Oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl-, is a heterocyclic organic compound that features a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its significance in various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl-, can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles is typically achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
In industrial settings, the synthesis of oxazole derivatives often employs flow chemistry techniques. For example, the rapid flow synthesis of oxazolines and their oxidation to oxazoles under flow conditions has been reported. This method involves the use of Deoxo-Fluor® for cyclodehydration and manganese dioxide for oxidative aromatization .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Specific conditions for reduction reactions involving this compound are less commonly reported.
Substitution: Substitution reactions can involve various electrophiles and nucleophiles, depending on the desired functionalization.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative aromatization typically yields the corresponding oxazole derivative .
Scientific Research Applications
Oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl-, involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological context. For example, in medicinal chemistry, oxazole derivatives may interact with enzymes or receptors to exert their effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-5,5-dimethyl-4,5-dihydrooxazole
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Uniqueness
Oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl-, is unique due to its specific structural features and the presence of both oxygen and nitrogen atoms in the ring. This structural motif imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
CAS No. |
33561-48-7 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5,5-dimethyl-2-phenyl-4H-1,3-oxazole |
InChI |
InChI=1S/C11H13NO/c1-11(2)8-12-10(13-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
KSQXLLXDTJZNCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=C(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.